N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with isobutylamine under reflux conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally benign solvents and catalysts can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . This interaction disrupts the cell cycle, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibitory activities.
2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine: A structurally related compound with potential antimicrobial activity.
Uniqueness
N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C18H22N4 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2-methylpropyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H22N4/c1-12(2)11-19-16-10-13(3)20-18-14(4)17(21-22(16)18)15-8-6-5-7-9-15/h5-10,12,19H,11H2,1-4H3 |
InChI Key |
XVYADYGMQQSXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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